Cas no 2682935-69-7 (4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride)

4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride is a bicyclic tertiary amine derivative with a quinuclidine core structure. Its rigid bicyclic framework and nitrogen functionality make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive compounds. The hydrochloride salt enhances stability and solubility, facilitating handling and purification. This compound is often utilized in the synthesis of chiral catalysts, ligands, and alkaloid analogs due to its stereochemical properties. Its well-defined structure and reactivity profile allow for precise modifications, making it a versatile building block in medicinal chemistry and asymmetric synthesis.
4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride structure
2682935-69-7 structure
Product Name:4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride
CAS No:2682935-69-7
MF:C8H14ClNO
MW:175.655861377716
MDL:MFCD34550674
CID:5628718
PubChem ID:156824487
Update Time:2025-11-06

4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL23727094
    • Z5185415087
    • EN300-28339523
    • 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride
    • 2682935-69-7
    • 4-Methylquinuclidin-3-one hydrochloride
    • 4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride
    • MDL: MFCD34550674
    • Inchi: 1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H
    • InChI Key: MMXIDBXJYAGBGW-UHFFFAOYSA-N
    • SMILES: Cl.O=C1CN2CCC1(C)CC2

Computed Properties

  • Exact Mass: 175.0763918g/mol
  • Monoisotopic Mass: 175.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų

4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride Pricemore >>

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Additional information on 4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride

Comprehensive Overview of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS No. 2682935-69-7)

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS No. 2682935-69-7) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and chemical research. The compound belongs to the class of azabicycloalkanes, which are known for their rigid three-dimensional structures and potential applications in drug discovery. Its hydrochloride salt form enhances solubility and stability, making it a preferred choice for experimental studies. Researchers are particularly intrigued by its molecular scaffold, which resembles bioactive motifs found in neurologically active compounds.

The synthesis of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves multi-step organic reactions, often starting from readily available precursors like quinuclidine derivatives. Key steps include cyclization and subsequent methylation, followed by salt formation with hydrochloric acid. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its purity and structural integrity. The compound’s physicochemical properties, including melting point and solubility profile, are critical for formulation development in preclinical studies.

In recent years, the demand for novel heterocyclic compounds like 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride has surged due to their potential in addressing unmet medical needs. For instance, its structural analogs have shown promise in modulating central nervous system (CNS) targets, sparking discussions in forums and publications about its role in neurodegenerative disease research. This aligns with trending searches on platforms like Google Scholar, where queries such as "azabicyclo compounds in CNS drug discovery" or "synthetic routes for bicyclic amines" reflect growing academic and industrial interest.

From an industrial perspective, CAS No. 2682935-69-7 is often explored as a building block for medicinal chemistry. Its rigid core allows for precise spatial positioning of functional groups, a feature highly valued in the design of allosteric modulators and enzyme inhibitors. Companies specializing in custom synthesis frequently list this compound in catalogs, catering to clients seeking tailored solutions for high-throughput screening campaigns. The compound’s patent landscape is also evolving, with recent filings highlighting derivatives for potential therapeutic applications.

Environmental and regulatory considerations are equally important when working with 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride. While it is not classified as hazardous under current guidelines, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended during laboratory operations. Disposal should comply with local regulations to minimize ecological impact, a topic frequently searched by sustainability-conscious researchers.

Looking ahead, the versatility of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride positions it as a candidate for interdisciplinary collaborations. For example, computational chemists leverage molecular docking studies to predict its interactions with biological targets, while material scientists investigate its potential in supramolecular chemistry. Such cross-disciplinary applications are often highlighted in webinars and whitepapers, addressing FAQs like "How can bicyclic amines improve drug bioavailability?" or "What are the latest advances in heterocyclic synthesis?"

In summary, CAS No. 2682935-69-7 represents a compelling case study in modern chemical innovation. Its combination of structural uniqueness, synthetic accessibility, and therapeutic potential ensures its relevance in both academic and industrial settings. As research progresses, this compound may unlock new avenues in precision medicine and catalysis, further solidifying its place in the scientific lexicon.

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